molecular formula C14H14Sn B14630282 Dibenzylstannane CAS No. 57025-32-8

Dibenzylstannane

Cat. No.: B14630282
CAS No.: 57025-32-8
M. Wt: 300.97 g/mol
InChI Key: SVSRQMUJHHQAAX-UHFFFAOYSA-N
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Description

Dibenzylstannane (CAS Reg. No. 57025-32-8) is an organotin compound with the molecular formula C₁₄H₁₆Sn and a molecular weight of 302.986 g/mol . Its structure consists of a central tin atom bonded to two benzyl (C₆H₅CH₂) groups, forming a tetrahedral geometry. The compound is characterized by its InChIKey: FCSXYTCMOCBIRA-UHFFFAOYSA-N, which reflects its stereochemical and electronic properties . This compound is primarily studied for its role in synthesizing polystannanes and oligostannanes, which exhibit unique optoelectronic properties due to the delocalization of σ-electrons along the tin-tin backbone .

Properties

CAS No.

57025-32-8

Molecular Formula

C14H14Sn

Molecular Weight

300.97 g/mol

IUPAC Name

dibenzyltin

InChI

InChI=1S/2C7H7.Sn/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;

InChI Key

SVSRQMUJHHQAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Sn]CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylstannane can be synthesized through the reaction of dibenzylmercury with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

    Reactants: Dibenzylmercury and tin tetrachloride.

    Reaction Conditions: The reaction is carried out in an inert solvent such as toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: Dibenzylmercury is added to a solution of tin tetrachloride in toluene. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and mercury chloride as a byproduct.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dibenzylstannane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dibenzylstannic oxide.

    Reduction: It can be reduced to form this compound hydride.

    Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.

Major Products:

    Oxidation: Dibenzylstannic oxide.

    Reduction: this compound hydride.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Dibenzylstannane has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.

    Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dibenzylstannane involves its interaction with biological molecules and cellular pathways. Organotin compounds can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Dibenzylstannane vs. Dibutylstannane

Dibutylstannane (CAS 1002-53-5, C₈H₁₈Sn) features two linear butyl (C₄H₉) groups attached to tin. Key differences include:

  • Molecular Structure : The benzyl groups in this compound introduce aromaticity, enhancing π-π stacking interactions and thermal stability compared to the aliphatic butyl groups in dibutylstannane.
  • Applications : Dibutylstannane is widely used as a catalyst in polyurethane and PVC production, whereas this compound serves as a precursor for advanced materials like alternating polystannanes .
  • Reactivity : The electron-rich benzyl groups in this compound may stabilize intermediates in polymerization reactions, unlike dibutylstannane, which is more prone to oxidative degradation .
Table 1: Structural and Physical Properties
Property This compound Dibutylstannane
Molecular Formula C₁₄H₁₆Sn C₈H₁₈Sn
Molecular Weight (g/mol) 302.986 234.93
Substituents Benzyl (aromatic) Butyl (aliphatic)
Key Applications Polystannane synthesis Industrial catalysts
CAS Number 57025-32-8 1002-53-5
References

This compound vs. Dicyclohexyl(diphenyl)stannane

Dicyclohexyl(diphenyl)stannane (CAS 20204-07-3, C₂₄H₃₂Sn) combines cyclohexyl (alicyclic) and phenyl (aromatic) groups. Notable contrasts include:

  • Steric Effects : The bulky cyclohexyl groups in dicyclohexyl(diphenyl)stannane hinder polymerization, making it less suitable for polystannane synthesis compared to this compound .

This compound vs. Fluorinated Analogues

Fluorinated stannanes (e.g., bis(3-fluorophenyl) derivatives) exhibit distinct properties:

  • Polarity : Fluorine substituents increase electronegativity, enhancing solubility in polar solvents compared to this compound .
  • Biological Activity : Fluorinated stannanes are explored for antimicrobial applications, whereas this compound is primarily studied in materials science .

Research Findings and Challenges

  • Synthetic Routes : this compound is synthesized via reductive coupling of benzyl halides with tin metal, as detailed in Sha’s work on alternating polystannanes . Computational studies (TD-DFT) highlight its σ-conjugation efficiency, critical for designing conductive polymers .
  • Stability Issues : this compound’s sensitivity to moisture and oxygen limits its industrial use, unlike more robust derivatives like dicyclohexyl(diphenyl)stannane .
  • Data Gaps: Limited thermogravimetric (TGA) or differential scanning calorimetry (DSC) data for this compound are available in the provided sources, necessitating further experimental characterization .

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